1-cyclopropyl-7-(3,4-dichlorophenyl)-5-(difluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
1-cyclopropyl-7-(3,4-dichlorophenyl)-5-(difluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group, dichlorophenyl group, and a difluoromethyl group, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of 1-cyclopropyl-7-(3,4-dichlorophenyl)-5-(difluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidin-4(1H)-one core and the introduction of the cyclopropyl, dichlorophenyl, and difluoromethyl groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as cyclopropylamine, 3,4-dichlorobenzaldehyde, and difluoromethylthiol. Industrial production methods would likely optimize these steps for scalability and cost-effectiveness.
Chemical Reactions Analysis
1-cyclopropyl-7-(3,4-dichlorophenyl)-5-(difluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the cyclopropyl or dichlorophenyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-cyclopropyl-7-(3,4-dichlorophenyl)-5-(difluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could interact with specific molecular targets.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-7-(3,4-dichlorophenyl)-5-(difluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1-cyclopropyl-7-(3,4-dichlorophenyl)-5-(difluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one include other pyrido[2,3-d]pyrimidin-4(1H)-one derivatives with different substituents. These compounds can be compared based on their chemical properties, reactivity, and potential applications. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopropyl-7-(3,4-dichlorophenyl)-5-(difluoromethyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F2N3OS/c18-10-4-1-7(5-11(10)19)12-6-9(14(20)21)13-15(22-12)24(8-2-3-8)17(26)23-16(13)25/h1,4-6,8,14H,2-3H2,(H,23,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIGKUCPEGGAFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C(=CC(=N3)C4=CC(=C(C=C4)Cl)Cl)C(F)F)C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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